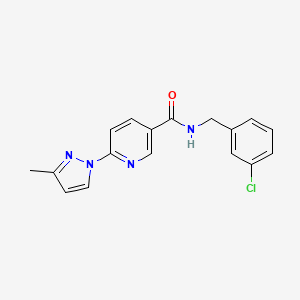![molecular formula C20H20N2O2S B2425828 1-(2-ヒドロキシエチル)-4-((ナフタレン-1-イルメチル)チオ)-6,7-ジヒドロ-1H-シクロペンタ[d]ピリミジン-2(5H)-オン CAS No. 899977-23-2](/img/structure/B2425828.png)
1-(2-ヒドロキシエチル)-4-((ナフタレン-1-イルメチル)チオ)-6,7-ジヒドロ-1H-シクロペンタ[d]ピリミジン-2(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is an organic compound with a unique structure that integrates various functional groups
科学的研究の応用
1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has diverse applications across various fields:
Chemistry: : Used as a building block for more complex molecules and in the development of novel synthetic pathways.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: : Employed in the synthesis of advanced materials and in the formulation of specialized industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one generally involves multiple steps:
Initial Formation: : The cyclopenta[d]pyrimidin core is synthesized through a multi-step reaction starting from simple pyrimidine derivatives.
Hydroxyethylation: : Introduction of the hydroxyethyl group requires controlled reaction conditions, typically involving the use of ethylene oxide under acidic or basic conditions.
Thioether Formation: : The thioether linkage with the naphthalen-1-ylmethyl group is achieved through nucleophilic substitution reactions, usually employing thiol compounds and appropriate catalysts.
Industrial Production Methods
In industrial settings, the synthesis process is scaled up by optimizing reaction conditions to enhance yield and purity. Key strategies include:
Process Optimization: : Using high-throughput techniques to fine-tune temperature, pressure, and solvent systems.
Catalyst Selection: : Employing effective catalysts that can drive the reaction efficiently while minimizing by-products.
化学反応の分析
Types of Reactions
1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes several types of reactions:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Selective reduction of specific functional groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions at the hydroxyethyl group or at the naphthalene moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and other aprotic solvents.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include sulfoxides, sulfones, hydroxyl derivatives, and reduced analogs.
作用機序
The compound's mechanism of action is determined by its interaction with molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other proteins that mediate biological responses.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : Lacks the naphthalen-1-ylmethyl thioether group, affecting its chemical properties and applications.
4-((Naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : Similar core structure but without the hydroxyethyl group, altering its reactivity.
Uniqueness
The combination of the hydroxyethyl group and the naphthalen-1-ylmethyl thioether in 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one provides a distinct set of chemical and biological properties, making it unique among its analogs.
This covers the essential aspects of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
特性
IUPAC Name |
1-(2-hydroxyethyl)-4-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-12-11-22-18-10-4-9-17(18)19(21-20(22)24)25-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-3,5-8,23H,4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPDVQCAVNMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-bromophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2425745.png)
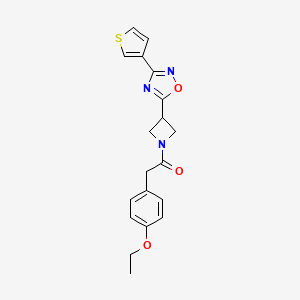
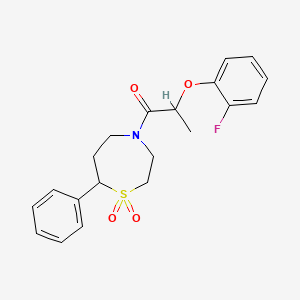
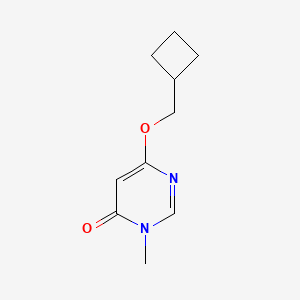
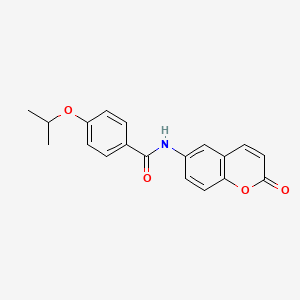
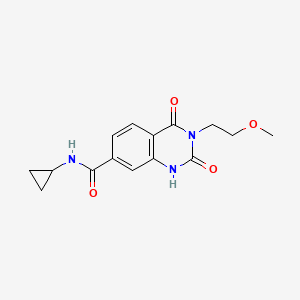
![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2425756.png)
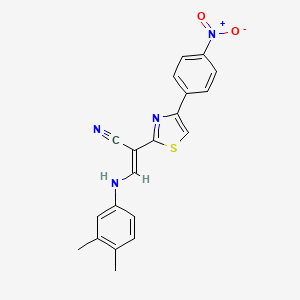
![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)
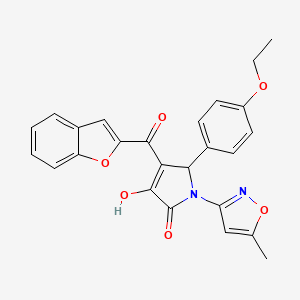
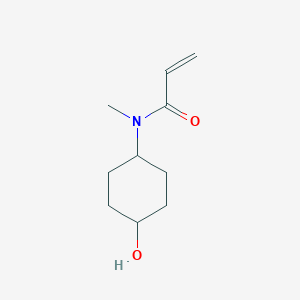
![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
